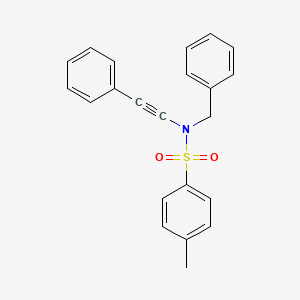
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt is a chemical compound with the empirical formula C6H14BF3N2 and a molecular weight of 181.99 g/mol . This compound is an organotrifluoroborate, which is a class of compounds known for their stability and versatility in various chemical reactions . It is commonly used in Suzuki-Miyaura cross-coupling reactions and other cross-coupling reactions involving mesylated phenol derivatives .
Méthodes De Préparation
The synthesis of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt typically involves the reaction of 4-methylpiperazine with a boron trifluoride source under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C . The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity . Major products formed from these reactions include various substituted piperazines and boron-containing compounds .
Applications De Recherche Scientifique
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt involves its ability to act as a boronic acid surrogate in cross-coupling reactions . The compound interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with organic halides to form carbon-carbon bonds . This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparaison Avec Des Composés Similaires
[(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt can be compared with other similar compounds, such as:
[(4-methylpiperazin-1-ium-1-yl)methyl]boronic acid: This compound is less stable than the trifluoroborate derivative and is more prone to hydrolysis.
[(4-methylpiperazin-1-ium-1-yl)methyl]boronate esters: These esters are also used in cross-coupling reactions but require different reaction conditions and catalysts.
The uniqueness of [(4-methylpiperazin-1-ium-1-yl)methyl]trifluoroborate, internal salt lies in its stability, versatility, and high reactivity in various chemical transformations .
Propriétés
Numéro CAS |
1268340-98-2 |
|---|---|
Formule moléculaire |
C6H14BF3N2 |
Poids moléculaire |
182.00 g/mol |
Nom IUPAC |
trifluoro-[(4-methylpiperazin-1-ium-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H13BF3N2/c1-11-2-4-12(5-3-11)6-7(8,9)10/h2-6H2,1H3/q-1/p+1 |
Clé InChI |
NWDSODBACSCRNQ-UHFFFAOYSA-O |
SMILES canonique |
[B-](C[NH+]1CCN(CC1)C)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)

![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)
![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)

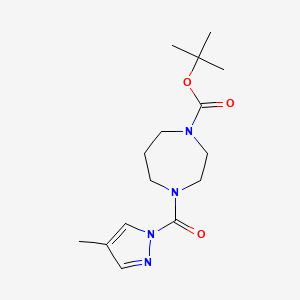
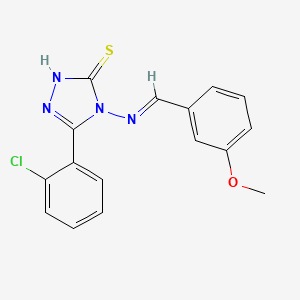

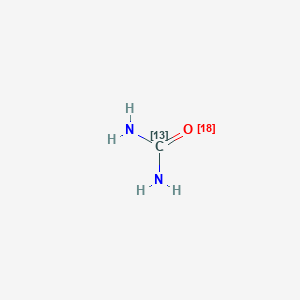
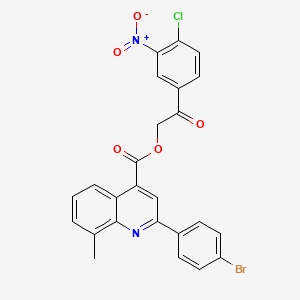
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
